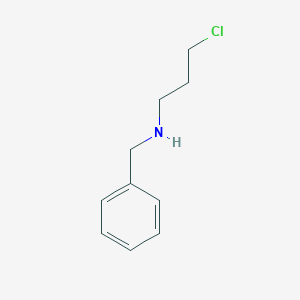

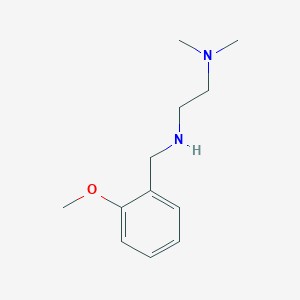

![molecular formula C17H22N2O B511066 {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine CAS No. 510723-62-3](/img/structure/B511066.png)

{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine are not available, it’s worth noting that secondary amines like this one can participate in a variety of chemical reactions. For instance, they can undergo reactions with carbonyl compounds to form imines .

Applications De Recherche Scientifique

Role as an Amine Activator

Tertiary aromatic amines, including compounds with structures similar to "{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine", serve as accelerators in the polymerization processes of acrylic resins. This application is crucial for producing materials like denture resins or acrylic bone cements. The temperature surrounding the curing process significantly affects the curing parameters, highlighting the importance of considering thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Mutagenicity and Carcinogenic Potential

Benzidine and its analogues, which share structural similarities with "this compound", demonstrate mutagenic properties in the Salmonella/microsome mutagenicity assay. These compounds, particularly when N-hydroxylated and subsequently esterified, show potent carcinogenic effects through DNA binding, indicating a significant concern for human health related to exposure to aromatic amines (Chung, Chen, & Claxton, 2006).

Synthetic Routes and Structural Insights

The reaction between chloral and substituted anilines, leading to various intermediates and ultimately yielding novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the intricate synthetic pathways involving aromatic amines. This process underscores the complexity and potential of aromatic amines in synthesizing heterocyclic compounds with detailed insights provided by high-resolution magnetic resonance spectroscopy (Issac & Tierney, 1996).

Potential Health Implications

While the focus on "this compound" specifically in health-related research is limited, the broader class of aromatic amines, to which it belongs, is under investigation for potential health implications. These compounds, found in various environmental sources, including tobacco smoke, are known for their carcinogenic properties. Understanding the bioactivation and DNA adduct formation processes is crucial for assessing the carcinogenic risk of aromatic amines and developing preventive strategies against exposure-related health conditions (Hecht, 2002).

Propriétés

IUPAC Name |

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-19(2)16-8-4-14(5-9-16)12-18-13-15-6-10-17(20-3)11-7-15/h4-11,18H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWLNIWSXCFEEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101163747 |

Source

|

| Record name | Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-62-3 |

Source

|

| Record name | Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene](/img/structure/B511031.png)

![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)